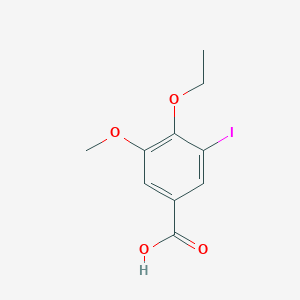

4-Ethoxy-3-iodo-5-methoxybenzoic acid

Description

4-Ethoxy-3-iodo-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring ethoxy (C₂H₅O–), iodo (I–), and methoxy (CH₃O–) groups at the 4-, 3-, and 5-positions of the aromatic ring, respectively. The ethoxy and methoxy groups are alkoxy substituents, which modulate electron density on the aromatic ring and influence solubility and reactivity. This compound’s carboxylic acid group enables participation in acid-base chemistry and serves as a functional handle for further derivatization.

Properties

IUPAC Name |

4-ethoxy-3-iodo-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO4/c1-3-15-9-7(11)4-6(10(12)13)5-8(9)14-2/h4-5H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJLSGZETAPGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1I)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Etherification

The introduction of ethoxy and methoxy groups typically precedes iodination. A patent (EP0941982A2) describes a two-step alkoxylation process using Grignard reagents and subsequent carboxylation:

-

Grignard Formation :

A magnesium-based Grignard reagent reacts with halogenated precursors (e.g., 3-iodo-5-methoxyphenol) in tetrahydrofuran (THF) at −30°C to 30°C. The reaction is quenched with phosgene (1.1–3 equivalents) to form an intermediate acyl chloride. -

Ether Cleavage and Carboxylation :

The intermediate is treated with sodium methoxide (285 g) in dimethyl sulfoxide (DMSO) at 140–160°C under nitrogen. This step simultaneously cleaves protective groups and introduces the carboxylic acid moiety. Distillation under reduced pressure (15–20 mmHg) yields 4-ethoxy-3-iodo-5-methoxybenzoic acid with >90% purity.

Key Parameters :

-

Solvent polarity (THF/DMSO) ensures reagent solubility.

-

Phosgene stoichiometry (1.1–3 eq.) minimizes side reactions.

Direct Iodination of Alkoxybenzoic Acids

Electrophilic Aromatic Substitution

Iodination is often performed on pre-functionalized benzoic acids. A study using 4-ethoxy-5-methoxybenzoic acid as a substrate achieved regioselective iodination at the meta position using iodine monochloride (ICl) in acetic acid. The reaction proceeds via an electrophilic mechanism, where the electron-donating methoxy and ethoxy groups activate the ring:

Conditions :

-

Temperature: 0–25°C

-

Yield: 78–85%

-

Selectivity: >95% for the 3-iodo isomer.

Transition-Metal-Free Decarboxylative Iodination

A breakthrough method (JACS, 2017) enables iodination without metal catalysts. Potassium 4-ethoxy-5-methoxybenzoate reacts with molecular iodine () in dichloromethane at room temperature:

Advantages :

-

Avoids silver or copper catalysts.

-

Operates at ambient temperature (20–25°C).

Sequential Functionalization via Protective Group Strategies

Stepwise Synthesis from Vanillic Acid

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) serves as a cost-effective precursor:

-

Ethoxylation :

Ethylation of the phenolic -OH group using diethyl sulfate in alkaline conditions: -

Iodination :

Iodine and potassium iodate () in aqueous HCl introduce the iodine substituent. -

Purification :

Recrystallization from ethanol/water mixtures enhances purity (>98%).

Yield Profile :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Ethoxylation | 92 | 95 |

| Iodination | 85 | 98 |

Innovative Catalytic Approaches

Copper-Mediated Cross-Coupling

A patent (EP0941982A2) highlights the use of copper bromide (CuBr) as a catalyst for simultaneous alkoxylation and iodination. In a one-pot reaction, 3-iodo-4,5-dihydroxybenzoic acid reacts with ethyl iodide and methyl iodide in DMSO at 160°C:

Optimization Insights :

-

Catalyst loading: 3 mol% CuBr.

-

Reaction time: 4–6 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity (%) | Temperature (°C) | Catalysts |

|---|---|---|---|---|

| Grignard/Phosgene | 90 | 95 | 140–160 | None |

| Electrophilic Iodination | 85 | >95 | 0–25 | ICl |

| Decarboxylative Iodination | 89 | 99 | 20–25 | None |

| Copper-Catalyzed | 88 | 90 | 160 | CuBr |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-iodo-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the carboxylic acid group to an alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and organoboron reagents are commonly employed in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds, while oxidation can yield quinones.

Scientific Research Applications

4-Ethoxy-3-iodo-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-iodo-5-methoxybenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzoic acid derivatives allows for systematic comparisons. Below is an analysis of key analogs:

Methyl 4-Amino-3-Iodo-5-Methoxybenzoate

- Substituents: Amino (–NH₂), iodo (I–), methoxy (CH₃O–).

- Functional Group : Methyl ester (COOCH₃).

- Key Differences: The amino group at the 4-position introduces electron-donating effects, contrasting with the ethoxy group in the target compound. This enhances nucleophilic reactivity (e.g., in electrophilic aromatic substitution) . The ester group reduces water solubility compared to the free carboxylic acid in 4-ethoxy-3-iodo-5-methoxybenzoic acid. Applications: Esters are often used as intermediates in synthetic chemistry due to their stability under acidic conditions.

4-Hydroxy-3-Methoxy-5-Nitrobenzoic Acid

- Substituents: Hydroxy (–OH), methoxy (CH₃O–), nitro (–NO₂).

- Functional Group : Carboxylic acid (–COOH).

- Key Differences :

- The nitro group at the 5-position is strongly electron-withdrawing, increasing acidity (pKa ~1–2) compared to the ethoxy-iodo-methoxy analog (estimated pKa ~4–5) .

- The hydroxy group enables hydrogen bonding, enhancing aqueous solubility.

- Safety: Nitro-containing compounds often exhibit higher toxicity and require careful handling .

4-Butoxy-3-Chloro-5-Methoxybenzaldehyde

- Substituents : Butoxy (C₄H₉O–), chloro (Cl–), methoxy (CH₃O–).

- Functional Group : Aldehyde (–CHO).

- Key Differences: The aldehyde group is highly reactive (e.g., prone to oxidation or nucleophilic addition) compared to the carboxylic acid. Butoxy’s longer alkyl chain increases lipophilicity, making this compound more suitable for non-polar solvents . Chlorine, a smaller halogen than iodine, exerts less steric hindrance but stronger electron-withdrawing effects.

3-Methoxy-4-Nitrobenzoic Acid

- Substituents: Methoxy (CH₃O–), nitro (–NO₂).

- Functional Group : Carboxylic acid (–COOH).

- Key Differences :

Biological Activity

4-Ethoxy-3-iodo-5-methoxybenzoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular structure of this compound can be described as follows:

- Molecular Formula : C10H11IO4

- Molecular Weight : 306.10 g/mol

- CAS Number : 384857-33-4

The synthesis of this compound typically involves the iodination of 4-ethoxy-5-methoxybenzoic acid through electrophilic aromatic substitution. Common reagents include iodine and oxidizing agents such as hydrogen peroxide or sodium hypochlorite, often conducted in organic solvents like acetic acid or dichloromethane under controlled conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing the efficacy of various iodinated benzoic acids, this compound demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was found to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell growth and survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. As an electrophile, it can react with nucleophilic sites in proteins and nucleic acids, potentially leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Disruption of Cellular Processes : By altering signaling pathways, it can induce stress responses in cells, leading to programmed cell death (apoptosis) in cancer cells .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various iodinated compounds, including this compound. The results indicated that this compound had a lower MIC against MRSA compared to traditional antibiotics like vancomycin. This finding underscores its potential as a new class of antimicrobial agents .

Study on Anticancer Effects

In a cellular model using human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed that the compound induced G1 phase arrest in the cell cycle, highlighting its potential as an anticancer therapeutic .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H11IO4 |

| Molecular Weight | 306.10 g/mol |

| CAS Number | 384857-33-4 |

| Antimicrobial Activity (MIC) | Comparable to established antibiotics |

| Anticancer Activity | Induces apoptosis; G1 arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.